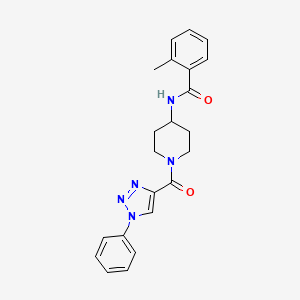

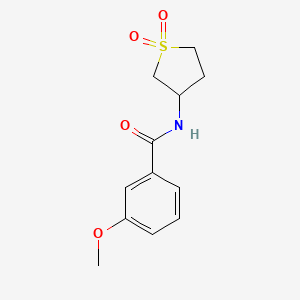

![molecular formula C21H26FN5O3 B3012362 8-[(2,6-二甲基吗啉-4-基)甲基]-7-(4-氟苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮 CAS No. 851937-94-5](/img/structure/B3012362.png)

8-[(2,6-二甲基吗啉-4-基)甲基]-7-(4-氟苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" is a derivative of purine, which is a significant class of molecules in medicinal chemistry due to their biological relevance and potential therapeutic applications. The structure of this compound suggests that it may have affinity for various biological targets, potentially making it useful in the treatment of diseases such as neurodegenerative disorders and viral infections.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a library of tricyclic xanthine derivatives, which are structurally related to the compound , was prepared and evaluated for their potential as multitarget drugs for neurodegenerative diseases . These compounds were designed to improve water solubility and showed promising activity as adenosine receptor antagonists and monoamine oxidase inhibitors. Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds involve multi-step synthetic procedures that typically include the formation of the purine core, followed by various substitutions at specific positions on the ring system.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. The presence of a morpholine ring and a fluorobenzyl group in the compound suggests that it may have unique binding properties. In related compounds, the morpholine ring has been shown to be an attractive substituent that may support binding to non-specific sites of serotonin receptors, and the orientation of substituents can influence ligand-receptor recognition . The crystal structures of similar compounds have revealed various interactions, such as charge-assisted hydrogen bonds and π-π interactions, which are important for their biological activity.

Chemical Reactions Analysis

The reactivity of purine derivatives is influenced by the substituents attached to the purine core. The compound likely undergoes typical chemical reactions associated with purines, such as electrophilic and nucleophilic substitutions. The presence of a dimethylmorpholin-4-yl group and a fluorobenzyl group could affect the compound's reactivity, potentially leading to selective interactions with biological targets. The synthesis of analogues with different substituents has been explored to modulate the activity against specific viruses, indicating that chemical modifications can lead to significant changes in biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic and pharmacodynamic profiles. The basic nitrogen atom in the morpholine ring of related compounds has been introduced to improve water solubility . The fluorine atom in the benzyl group could enhance the lipophilicity and metabolic stability of the compound. These properties are critical for the compound's ability to reach its biological targets and exert its therapeutic effects.

科学研究应用

心血管活性

- 与查询化学品相似的化合物已证明具有显着的心血管作用。例如,8-烷基氨基-1,3-二甲基-7-(2-羟基-3-哌嗪丙基)-3,7-二氢-1H-嘌呤-2,6-二酮等衍生物在药理学研究中显示出预防性抗心律失常活性和降压活性。这些衍生物还表现出对 α(1) 和 α(2) 肾上腺素受体的弱亲和力 (Chłoń-Rzepa 等人,2004)。

晶体学和化学性质

- 对类似化合物(例如 8-氨基-7-(2-羟基-3-吗啉丙基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮)晶体结构的研究揭示了对其分子构象和分子间相互作用的见解。这些发现对于理解这些化合物的化学性质和潜在应用至关重要 (Karczmarzyk 等人,1995)。

合成和化学改性

- 使用噻吩基等保护基合成相关化合物(例如 8-取代的 1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮)的研究提供了宝贵的见解,这些见解涉及化学改性,可增强这些化合物的性能,以用于各种应用 (Khaliullin & Shabalina,2020)。

精神和抗抑郁特性

- 茶碱(一种密切相关的化合物)的一些衍生物已被探索其精神特性。它们已被评估为潜在的 5-HT1A、5-HT2A 和 5-HT7 受体配体,显示出抗焦虑和抗抑郁作用 (Chłoń-Rzepa 等人,2013)。

支气管扩张和抗哮喘活性

- 1,3-二甲基-7-[2-(哌嗪-1-基)乙酰基]-2,3,6,7-四氢-1H-嘌呤-2,6-二酮的黄嘌呤衍生物已显示出作为抗哮喘剂的潜力,表明类似化合物在呼吸治疗中的可能应用 (Bhatia 等人,2016)。

抗组胺活性

- 茶碱的新衍生物已被合成并评估其抗组胺活性,表明其在治疗过敏和相关疾病中的潜在应用 (Pascal 等人,1985)。

镇痛和抗炎特性

- 对 8-甲氧基-1,3-二甲基-2,6-二氧代嘌呤-7-基衍生物的研究揭示了显着的镇痛和抗炎作用,为开发新的止痛药铺平了道路 (Zygmunt 等人,2015)。

作用机制

Target of Action

It is known that compounds with similar structures often interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .

Pharmacokinetics

It’s worth noting that the presence of a mannich side chain, as seen in similar compounds, can increase the solubility and hence the bioavailability of the drug molecule .

Result of Action

Based on its structural similarity to other compounds, it may have potential anti-inflammatory, anti-proliferative, and neuroprotective effects .

属性

IUPAC Name |

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O3/c1-13-9-26(10-14(2)30-13)12-17-23-19-18(20(28)25(4)21(29)24(19)3)27(17)11-15-5-7-16(22)8-6-15/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKNMMMQFFJDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

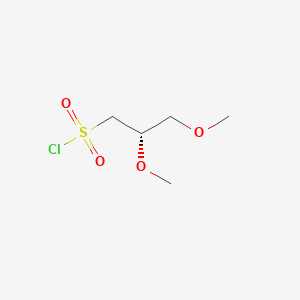

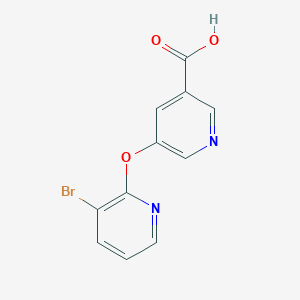

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

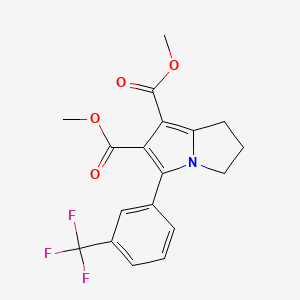

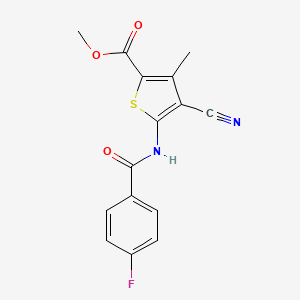

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

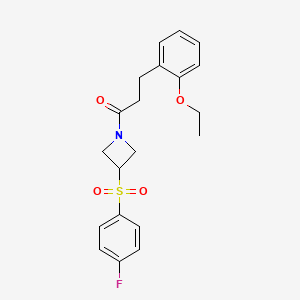

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

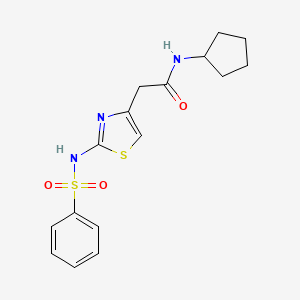

![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)